![molecular formula C11H10O2 B3036261 4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione CAS No. 339029-09-3](/img/structure/B3036261.png)
4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione
Overview
Description
4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 . The compound is also known by its synonym, 1H,4H-3a,6a-Methanopentalene-1,4-dione, 3,6-dimethyl- (9CI) .
Molecular Structure Analysis
The molecular structure of this compound consists of 23 atoms in total: 10 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms . The exact structure would require more detailed information or a visual representation which is not available in the search results.Scientific Research Applications
Electrochemical Reduction
The compound can undergo electrochemical reduction. In a study, it was reduced in the first cathodic wave at –2.0 V, which resulted in dihydro-dimer products . This process can be used to synthesize other complex organic compounds .
Synthesis of Substituted Barbaralanes
When 4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione is reduced in the second cathodic wave at –2.75 V in the presence of acetic anhydride, a substituted barbaralane, 2,6-diacetoxy-4,8-dimethyltricyclo[3.3.1.0 2,8]nona-3,6-diene, is produced . This process can be used to create new compounds with potential applications in various fields .
Study of Valence Isomers
The compound can be used to study the effect of substituents on the stability of the valence isomers of barbaralanes . This can provide valuable insights into the properties and behaviors of these types of compounds .
Analysis of Electrochemical Reduction Mechanisms
The compound can be used to analyze the mechanism of electrochemical reduction. This can be done using data obtained from cyclic voltammetry and chronamperometry . This information can be useful in understanding and improving electrochemical processes .
Resolution by Inclusion Complexation
The compound can be resolved by inclusion complexation with commercially available enantiopure 1,1′-bi-2-naphthol . This process can be used to separate and purify the compound, which can be important in various research and industrial applications .
Synthesis of Chiral Diamine Derivatives
The compound can be used in the stereoselective synthesis of its chiral diamine derivatives . These derivatives can have various applications, including in the development of new pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
The mode of action of 4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione involves electrochemical reduction . In the first cathodic wave at –2.0 V, it gives dihydro-dimer products. In contrast, reduction in the second cathodic wave at –2.75 V in the presence of acetic anhydride gives a substituted barbaralane, 2,6-diacetoxy-4,8-dimethyltricyclo .
properties
IUPAC Name |
4,8-dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-6-3-8(12)11-5-10(6,11)9(13)4-7(11)2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNACIZHNSADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C23C1(C2)C(=O)C=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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